N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide -

N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide

Catalog Number: EVT-3751163
CAS Number:
Molecular Formula: C17H14ClF3N2O3S
Molecular Weight: 418.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 5-Chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f) []

    Compound Description: This compound exhibited potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) in an in vitro study. It demonstrated a rapid concentration-dependent bactericidal effect, effectively reducing bacterial counts in a time-kill assay. []

    Relevance: While not a direct structural analog, this compound shares the significant structural feature of a trifluoromethylphenyl amino group with N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide. This shared moiety suggests potential for similar biological activity or interactions within a related chemical space. []

2. CCT196969 (1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea) []

    Compound Description: CCT196969 is a panRAF inhibitor, meaning it targets all isoforms of the RAF kinase. It was investigated for its potential in treating melanoma brain metastases. It exhibited limited brain distribution due to efflux mechanisms at the blood-brain barrier. []

    Relevance: Although structurally distinct from N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide, CCT196969 highlights the importance of exploring various kinase inhibitors as a potential area of related research. Both compounds, while possessing distinct structures, might share a common target space within the kinome. []

3. LY3009120 (1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea) []

    Compound Description: LY3009120 is another panRAF inhibitor investigated in the same study as CCT196969 for its potential to treat melanoma brain metastases. Unlike CCT196969, it showed a higher brain distribution and superior in vitro efficacy against melanoma cell lines derived from patients. []

    Relevance: Similar to CCT196969, the relevance of LY3009120 to N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide lies in their shared identity as potential kinase inhibitors. Despite significant structural differences, investigating their activities might offer insights into shared targets or pathways within the kinome. []

4. MLN2480 (4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]-]) []

    Compound Description: MLN2480, also a panRAF inhibitor, was part of the same study investigating treatments for melanoma brain metastases. It demonstrated a higher brain distribution compared to CCT196969 but had lower in vitro efficacy against patient-derived melanoma cell lines compared to LY3009120. []

    Relevance: Like the previous two compounds, the relevance of MLN2480 stems from its classification as a kinase inhibitor, aligning with the potential research avenues related to N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide. Despite the structural dissimilarity, exploring their individual activities could provide a broader understanding of their respective interactions within the kinome. []

Properties

Product Name

N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide

IUPAC Name

N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-3,4-dimethoxybenzamide

Molecular Formula

C17H14ClF3N2O3S

Molecular Weight

418.8 g/mol

InChI

InChI=1S/C17H14ClF3N2O3S/c1-25-13-6-3-9(7-14(13)26-2)15(24)23-16(27)22-12-8-10(17(19,20)21)4-5-11(12)18/h3-8H,1-2H3,(H2,22,23,24,27)

InChI Key

IPSNNBMWRBBTEV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.